1-(2,4-Dihydroxyphenyl)propan-2-one
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Overview
Description
1-(2,4-Dihydroxyphenyl)propan-2-one is an organic compound with the molecular formula C9H10O3 It is a derivative of propiophenone and is characterized by the presence of two hydroxyl groups at the 2 and 4 positions on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2,4-Dihydroxyphenyl)propan-2-one can be synthesized through several methods. One common synthetic route involves the reaction of 2,4-dihydroxyacetophenone with propionaldehyde in the presence of a base, such as sodium hydroxide, under reflux conditions . The reaction proceeds through an aldol condensation mechanism, followed by dehydration to yield the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dihydroxyphenyl)propan-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Methyl iodide, sodium hydroxide
Major Products Formed
Oxidation: Quinones
Reduction: Alcohol derivatives
Substitution: Methylated phenols
Scientific Research Applications
1-(2,4-Dihydroxyphenyl)propan-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2,4-Dihydroxyphenyl)propan-2-one involves its interaction with various molecular targets and pathways. The hydroxyl groups on the phenyl ring allow it to participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) and modulation of oxidative stress pathways . Additionally, its structural similarity to other bioactive compounds suggests it may interact with specific enzymes and receptors, influencing cellular processes .
Comparison with Similar Compounds
1-(2,4-Dihydroxyphenyl)propan-2-one can be compared with other similar compounds, such as:
1-(3,4-Dihydroxyphenyl)propan-2-one: This compound has hydroxyl groups at the 3 and 4 positions, which may result in different reactivity and biological activity.
1-(2,4-Dihydroxyphenyl)-2-(3,5-dimethoxyphenyl)propan-1-one:
Biological Activity
1-(2,4-Dihydroxyphenyl)propan-2-one, commonly known as a hydroxylated chalcone, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound is characterized by the presence of two hydroxyl groups on a phenyl ring and a ketone functional group. Its molecular formula is C15H14O3, and it exhibits properties typical of polyphenolic compounds, including antioxidant and anti-inflammatory activities.
Biological Activities
1. Antioxidant Activity
Research indicates that this compound possesses potent antioxidant properties. It can scavenge free radicals and inhibit lipid peroxidation, contributing to cellular protection against oxidative stress. In vitro studies have demonstrated its ability to reduce reactive oxygen species (ROS) levels in various cell lines, suggesting potential applications in preventing oxidative damage-related diseases .
2. Anti-inflammatory Effects
The compound has been shown to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. A study utilizing differentiated Caco-2 monolayers demonstrated that treatment with extracts containing this compound significantly reduced inflammation induced by TNF-α . This suggests its potential role in managing inflammatory disorders.
3. Anticancer Properties
This compound has garnered attention for its anticancer effects. It has been reported to induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting the expression of anti-apoptotic proteins like Bcl-2 . For instance, studies on tumor cells treated with this compound showed G2/M cell cycle arrest, similar to known chemotherapeutic agents .
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism : The hydroxyl groups facilitate electron donation to free radicals, neutralizing them and preventing cellular damage.
- Anti-inflammatory Mechanism : By inhibiting nuclear factor-kappa B (NF-κB) signaling pathways, the compound reduces the expression of inflammatory mediators.
- Apoptotic Induction : The compound promotes apoptosis through mitochondrial pathways, leading to cytochrome c release and subsequent activation of caspases .
Case Study 1: Antioxidant Activity in Human Cells
A study conducted on human fibroblast cells treated with this compound showed a significant reduction in oxidative stress markers after exposure to hydrogen peroxide. The results indicated that the compound effectively mitigated ROS levels and protected cellular integrity.
Case Study 2: Anti-inflammatory Effects in Animal Models
In a mouse model of colitis, administration of this compound resulted in decreased levels of inflammatory cytokines and improved histological scores compared to controls. This suggests its potential use as a therapeutic agent in inflammatory bowel diseases.
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Unique Properties |
---|---|---|
1-(3,5-Dihydroxyphenyl)propan-2-one | Lacks chloro group | Different reactivity |
1-Chloro-1-(3,4-dihydroxyphenyl)propan-2-one | Hydroxyl groups at different positions | Varying biological activity |
3-Chloro-1-(2,4-dihydroxyphenyl)propan-1-one | Different positioning of hydroxyl groups | Distinct reactivity profile |
The unique combination of functional groups in this compound distinguishes it from structurally similar compounds, contributing to its diverse biological activities.
Properties
Molecular Formula |
C9H10O3 |
---|---|
Molecular Weight |
166.17 g/mol |
IUPAC Name |
1-(2,4-dihydroxyphenyl)propan-2-one |
InChI |
InChI=1S/C9H10O3/c1-6(10)4-7-2-3-8(11)5-9(7)12/h2-3,5,11-12H,4H2,1H3 |
InChI Key |
IPCCMFJGZNDBQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=C(C=C1)O)O |
Origin of Product |
United States |
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